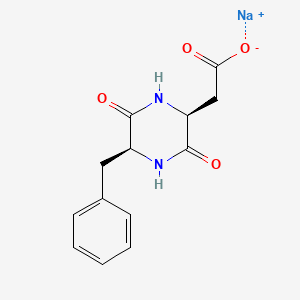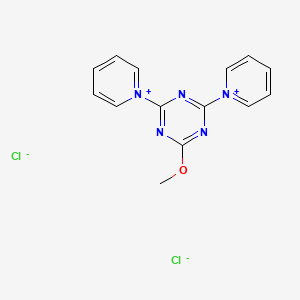
1,1'-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride is a chemical compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with methoxy and pyridinium groups, which impart unique chemical properties.
Métodos De Preparación
The synthesis of 1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-6-methoxy-1,3,5-triazine and pyridine.
Reaction Conditions: The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile, under reflux conditions.
Procedure: The 2,4-dichloro-6-methoxy-1,3,5-triazine is reacted with an excess of pyridine to form the desired product. .
Análisis De Reacciones Químicas
1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and pyridinium groups play a crucial role in its binding affinity and specificity . The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride can be compared with other triazine derivatives such as:
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound is used as an intermediate in the synthesis of herbicides and has different substitution patterns.
6-Methoxy-1,3,5-triazine-2,4-diamine: Known for its use in the synthesis of fluorescent sensors.
2,4,6-Trihydroxy-1,3,5-triazine: Commonly used in the production of resins and adhesives.
The uniqueness of 1,1’-(6-Methoxy-1,3,5-triazine-2,4-diyl)di(pyridin-1-ium) dichloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
1445-97-2 |
|---|---|
Fórmula molecular |
C14H13Cl2N5O |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
2-methoxy-4,6-di(pyridin-1-ium-1-yl)-1,3,5-triazine;dichloride |
InChI |
InChI=1S/C14H13N5O.2ClH/c1-20-14-16-12(18-8-4-2-5-9-18)15-13(17-14)19-10-6-3-7-11-19;;/h2-11H,1H3;2*1H/q+2;;/p-2 |
Clave InChI |
ZGLITJNQGIMGDB-UHFFFAOYSA-L |
SMILES canónico |
COC1=NC(=NC(=N1)[N+]2=CC=CC=C2)[N+]3=CC=CC=C3.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)




![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)
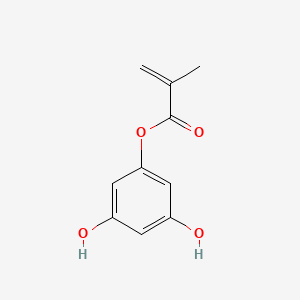

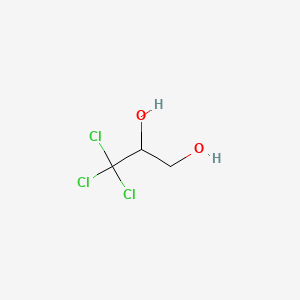

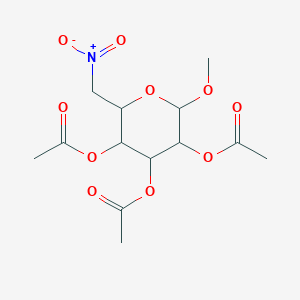
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)

